curtisian A

Description

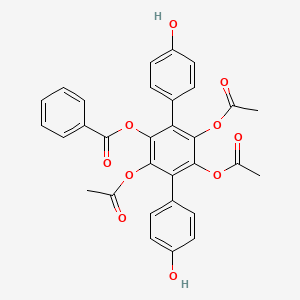

Curtisian A is a naturally occurring secondary metabolite classified as a p-terphenyl analog. It was first isolated from the fungus Hydnellum concrescens and has demonstrated potent α-glucosidase inhibitory activity with an IC50 value of 0.99 μM, making it a candidate for diabetes management . The compound features a central benzene ring flanked by two para-substituted aromatic rings, a structural motif common to p-terphenyl derivatives. Its bioactivity is attributed to the benzene core, which enhances enzyme inhibition compared to analogs with alternative ring systems (e.g., benzoquinone) .

Properties

Molecular Formula |

C31H24O10 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] benzoate |

InChI |

InChI=1S/C31H24O10/c1-17(32)38-27-25(20-9-13-23(35)14-10-20)29(40-19(3)34)30(41-31(37)22-7-5-4-6-8-22)26(28(27)39-18(2)33)21-11-15-24(36)16-12-21/h4-16,35-36H,1-3H3 |

InChI Key |

QDZWMWAQPMOEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O |

Synonyms |

curtisian A curtisian-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Key Findings

Structural Variations: this compound from Hydnellum concrescens and Paxillus curtisii may differ in substituents, though both retain the p-terphenyl backbone. For instance, Curtisian H (C41H42O14) has multiple ester and hydroxyl groups, contributing to its higher molecular weight (758.76 g/mol) compared to Curtisian I (528.5 g/mol) . The central benzene ring in this compound enhances α-glucosidase inhibition, whereas analogs with benzoquinone cores (e.g., compound 36 in ) show reduced activity .

Bioactivity Divergence :

- This compound from Hydnellum concrescens targets α-glucosidase, critical for carbohydrate metabolism in diabetes .

- Curtisians A–D from Paxillus curtisii inhibit lipid peroxidation (IC50: 0.14–0.24 mg/mL) and exhibit neuroprotective effects against glutamate and H2O2-induced toxicity (ED50: 1.1–8.9 mM) .

- Curtisian I demonstrates antioxidant activity via DPPH scavenging (IC50: 19.1 μmol/L), highlighting the role of hydroxyl groups in radical quenching .

Source-Dependent Variability: Analog naming inconsistencies exist; e.g., "this compound" refers to distinct compounds in Hydnellum and Paxillus species, underscoring the need for precise taxonomic and structural characterization .

Q & A

How can Curtisian A be structurally characterized using advanced spectroscopic techniques?

Basic Research Question

this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR, analyze proton (¹H) and carbon (¹³C) spectra to identify functional groups and connectivity. HR-MS confirms molecular weight and formula, while X-ray crystallography resolves stereochemistry. Challenges include isolating pure samples and interpreting overlapping signals in complex regions (e.g., aromatic or ester-rich environments). Reference spectral libraries for related compounds, such as Curtisian H (C₄₁H₄₂O₁₄), can guide assignments .

What experimental strategies optimize the synthesis of this compound in laboratory settings?

Basic Research Question

Synthetic routes for this compound should prioritize modular esterification and hydroxyl protection strategies. Key steps:

- Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.

- Stepwise esterification with activated acyl donors (e.g., acyl chlorides) under mild conditions.

- Purification via flash chromatography or preparative HPLC to isolate intermediates.

Optimize reaction parameters (temperature, solvent polarity, catalyst) using design of experiments (DoE) to maximize yield. Validate purity at each stage using TLC and LC-MS .

How can researchers design in vitro assays to evaluate this compound’s bioactivity?

Advanced Research Question

Design assays tailored to hypothesized mechanisms (e.g., enzyme inhibition or receptor binding):

- Target-specific assays : Use fluorescence-based or colorimetric kits (e.g., ATPase activity assays for kinase targets).

- Cell-based models : Employ immortalized cell lines with relevant pathways (e.g., cancer lines for cytotoxicity studies).

- Dose-response curves : Test logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.

Include positive controls (known inhibitors/agonists) and account for solvent interference (e.g., DMSO tolerance <0.1%). Replicate experiments (n=3) to ensure statistical rigor .

What computational methods validate this compound’s molecular interactions?

Advanced Research Question

Combine molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS):

- Docking : Screen against protein targets (e.g., PDB entries) to predict binding affinities and poses.

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in solvated systems.

Validate predictions with experimental data (e.g., mutagenesis or SPR binding assays). Use cheminformatics tools (RDKit) to analyze pharmacophore features .

How should researchers address contradictory data on this compound’s mechanism of action?

Advanced Research Question

Contradictions often arise from assay variability or off-target effects. Mitigate by:

- Standardizing protocols : Adopt uniform cell lines, buffer conditions, and endpoint measurements.

- Orthogonal validation : Confirm findings using independent techniques (e.g., CRISPR knockouts alongside pharmacological inhibition).

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., batch-to-batch compound variability) .

What methodologies assess this compound’s stability under physiological conditions?

Basic Research Question

Conduct stability studies in simulated biological matrices:

- pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.

- Plasma stability : Use human or animal plasma to assess esterase-mediated hydrolysis.

- Thermal stability : Store at 4°C, 25°C, and 37°C to determine shelf-life. Quantify degradation products using HR-MS and compare to reference standards .

How can analytical methods for this compound be validated to meet regulatory standards?

Advanced Research Question

Follow ICH Q2(R1) guidelines:

What strategies improve the isolation of this compound from natural sources?

Basic Research Question

Optimize extraction from plant/fungal material using:

- Solvent selection : Test polarity gradients (hexane → ethyl acetate → methanol).

- Chromatography : Use size-exclusion (Sephadex LH-20) or reverse-phase columns.

- Bioassay-guided fractionation : Track bioactive fractions via cytotoxicity or antimicrobial assays.

Characterize yield and purity at each step using NMR and LC-UV .

How can target identification for this compound be systematically approached?

Advanced Research Question

Employ proteomics and chemoproteomics:

- Affinity chromatography : Immobilize this compound on beads to pull down binding proteins.

- SILAC (Stable Isotope Labeling by Amino acids in Cell culture) : Identify differentially expressed proteins in treated vs. untreated cells.

- Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts.

Validate candidates with CRISPRi knockdowns or in vitro reconstitution assays .

What experimental designs evaluate this compound’s synergistic effects with other compounds?

Advanced Research Question

Use combination index (CI) models (Chou-Talalay method):

- Dose-matrix screening : Test this compound with partner drugs at fixed ratios (e.g., 1:1, 1:2).

- CI calculation : CI <1 indicates synergy; CI >1 indicates antagonism.

Mechanistic studies (e.g., transcriptomics) can uncover pathways driving synergy. Replicate in 3D cell cultures or patient-derived organoids for translational relevance .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.